molecular formula C15H22ClN3 B11848172 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane CAS No. 918653-24-4

3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane

Cat. No.: B11848172
CAS No.: 918653-24-4
M. Wt: 279.81 g/mol
InChI Key: GJLKAESIOQHGAD-UHFFFAOYSA-N
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Description

3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[55]undecane is a spiro compound characterized by its unique structure, which includes a spiro[55]undecane skeleton

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane typically involves the reaction of 6-chloropyridine with a suitable diazaspiro compound under controlled conditions. One common method involves the alkylation of 2,2-difluoroethylamine with 2-chloro-5-(chloromethyl)pyridine in the presence of an inorganic base such as sodium hydroxide .

Industrial Production Methods

Industrial production methods for this compound are designed to be economically and ecologically efficient. The process involves the use of readily available starting materials and optimized reaction conditions to maximize yield and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane is unique due to its specific structural features and the presence of both nitrogen and chlorine atoms, which contribute to its distinct chemical and biological properties. Its spiro[5.5]undecane skeleton also imparts unique stereochemical characteristics that differentiate it from other similar compounds .

Properties

CAS No.

918653-24-4

Molecular Formula

C15H22ClN3

Molecular Weight

279.81 g/mol

IUPAC Name

3-(6-chloropyridin-2-yl)-9-methyl-3,9-diazaspiro[5.5]undecane

InChI

InChI=1S/C15H22ClN3/c1-18-9-5-15(6-10-18)7-11-19(12-8-15)14-4-2-3-13(16)17-14/h2-4H,5-12H2,1H3

InChI Key

GJLKAESIOQHGAD-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)CCN(CC2)C3=NC(=CC=C3)Cl

Origin of Product

United States

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